Methyl 3-amino-2-chloro-5-hydroxybenzoate
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Overview
Description
Methyl 3-amino-2-chloro-5-hydroxybenzoate is an organic compound with the molecular formula C8H8ClNO3 and a molecular weight of 201.61 g/mol . . This compound is a derivative of salicylic acid and is characterized by the presence of an amino group, a chloro group, and a hydroxyl group on the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-amino-2-chloro-5-hydroxybenzoate can be synthesized from methyl 5-chloro-2-hydroxy-3-nitrobenzoate . The synthesis involves the reduction of the nitro group to an amino group. The reaction typically requires a reducing agent such as iron powder in the presence of hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete reduction .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified through recrystallization or other suitable purification techniques .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-amino-2-chloro-5-hydroxybenzoate undergoes various chemical reactions, including:
Substitution Reactions: The amino and chloro groups on the benzene ring can participate in nucleophilic and electrophilic substitution reactions.
Oxidation and Reduction Reactions: The hydroxyl group can be oxidized to a carbonyl group, and the amino group can be reduced to a primary amine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide can be used to replace the chloro group with a hydroxyl group.
Electrophilic Substitution: Reagents such as bromine or chlorine can be used to introduce additional halogen atoms onto the benzene ring.
Major Products Formed
Scientific Research Applications
Methyl 3-amino-2-chloro-5-hydroxybenzoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of methyl 3-amino-2-chloro-5-hydroxybenzoate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . Additionally, the presence of the amino and hydroxyl groups allows the compound to form hydrogen bonds with target proteins, enhancing its binding affinity .
Comparison with Similar Compounds
Similar Compounds
Methyl 3-amino-5-chloro-2-hydroxybenzoate: This compound is structurally similar but differs in the position of the amino and chloro groups.
Methyl 2-amino-5-hydroxybenzoate: This compound has an amino group at the 2-position and a hydroxyl group at the 5-position.
Uniqueness
Methyl 3-amino-2-chloro-5-hydroxybenzoate is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C8H8ClNO3 |
---|---|
Molecular Weight |
201.61 g/mol |
IUPAC Name |
methyl 3-amino-2-chloro-5-hydroxybenzoate |
InChI |
InChI=1S/C8H8ClNO3/c1-13-8(12)5-2-4(11)3-6(10)7(5)9/h2-3,11H,10H2,1H3 |
InChI Key |
IWWVWJLNODYQAP-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C(=CC(=C1)O)N)Cl |
Origin of Product |
United States |
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